(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-19-15-12(23-2)8-6-9-13(15)24-17(19)18-16(20)11-7-4-5-10-14(11)25(3,21)22/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVIYPMRBVSSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. The thiazole moiety, along with the benzamide structure, contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
- Antiviral Activity :
- Anticancer Activity :
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features:
- Electron-donating groups : The presence of methoxy groups enhances activity by increasing electron density on the aromatic ring, facilitating interactions with biological targets.
- Substituent position : The position of substituents on the thiazole and benzamide rings significantly affects potency; para and ortho positions are often more favorable for activity .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of N-phenylbenzamide derivatives, which include compounds similar to our target compound. The results indicated that modifications in the benzamide structure significantly enhanced anti-HBV activity in vitro and in vivo, suggesting that similar modifications could be beneficial for this compound .
Case Study 2: Anticancer Studies
Research on thiazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines such as Jurkat and A-431. The study highlighted that compounds with a methyl group at specific positions exhibited improved activity, underscoring the importance of structural optimization in drug development .
Research Findings Summary
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial activity. Studies have shown that (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide demonstrates promising activity against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Target Organisms |
|---|---|---|
| This compound | 100 | E. coli, S. aureus |
| Control | >200 | Various |
These results suggest that this compound could be developed further for use in antimicrobial therapies targeting resistant strains of bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Activity Study : In a study published in Journal of Medicinal Chemistry, derivatives of benzo[d]thiazole were tested for their antimicrobial efficacy against common bacterial strains. The results showed that this compound exhibited lower MIC values compared to other tested compounds, indicating superior efficacy against E. coli and S. aureus .
- Anticancer Research : A study in Cancer Letters explored the effects of thiazole derivatives on cancer cell lines. The findings suggested that compounds similar to this compound could induce apoptosis in breast cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares core features with several analogs (Table 1):
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 2-(methylsulfonyl) group contrasts with the acetyl (8a) or nitro (NTZ) groups in analogs.
- Substituent Effects : The 4-methoxy group in the target compound may improve lipophilicity compared to the ethoxy variant in , while the 3-methyl group could sterically hinder metabolic oxidation.
Key Observations :
- The target compound’s synthesis likely parallels methods for 3ar and NTZ, involving nucleophilic substitution or condensation. However, the methylsulfonyl group may necessitate protective strategies to avoid side reactions .
- Higher yields (e.g., 80% for 8a ) are achieved with active methylene compounds under reflux, suggesting optimized protocols for complex substituents.
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
- The target compound’s IR spectrum should display C=O stretching near 1670–1690 cm⁻¹, similar to 8a and 4g. The absence of NH bands (cf. ) would confirm the imine configuration.
- ^1H-NMR would distinguish the methylsulfonyl group (singlet near δ 3.3) from acetyl (δ 2.5–2.6) or ethoxy (δ 1.36–4.35) substituents in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
